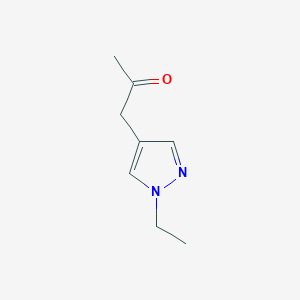

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis and Materials Science

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, demonstrating remarkable versatility in both advanced organic synthesis and materials science. jetir.orgrroij.com These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as valuable scaffolds for the development of complex molecular architectures. nih.govorientjchem.org In organic synthesis, the pyrazole nucleus can be readily functionalized, allowing for the construction of a diverse library of compounds with tailored properties. rroij.com Their unique electronic and structural features have led to their use as ligands in catalysis and as building blocks in the synthesis of larger, more complex molecules. dnu.dp.ua

In the realm of materials science, pyrazole-containing compounds are prized for their photophysical and electronic properties. jetir.org They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent dyes, and polymers, contributing to the development of advanced materials with specialized optical and conductive characteristics. rroij.comnbinno.com The ability of the pyrazole ring to engage in hydrogen bonding and π-stacking interactions also makes it a valuable component in the design of supramolecular assemblies and functional materials. dnu.dp.ua

Academic Rationale for Investigating 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one and Related Structures

The academic rationale for investigating this compound stems from the broader interest in understanding the structure-property relationships of functionalized pyrazoles. The presence of both a ketone functional group and an N-ethylated pyrazole ring within the same molecule offers several avenues for research. The ketone moiety provides a reactive handle for a variety of chemical transformations, enabling the synthesis of more complex derivatives. The N-ethyl group on the pyrazole ring influences the compound's solubility, electronic properties, and steric hindrance, providing a point of comparison to other N-substituted pyrazoles.

The investigation of such structures contributes to a deeper understanding of how different substituents on the pyrazole ring affect its chemical reactivity and physical properties. This knowledge is crucial for the rational design of new pyrazole-based compounds with specific applications in mind, from pharmaceuticals to materials science.

Historical Overview of Research on Pyrazolone and Pyrazole Ketone Scaffolds

The history of pyrazole chemistry dates back to the late 19th century, with the pioneering work of Ludwig Knorr in 1883. mdpi.comwikipedia.org Knorr's synthesis of pyrazole derivatives from the condensation of β-diketones with hydrazines, now famously known as the Knorr pyrazole synthesis, laid the foundation for the field. mdpi.com Early research was heavily focused on pyrazolones, a class of pyrazole derivatives containing a carbonyl group within the ring, which found early applications as dyes and pharmaceuticals. globalresearchonline.net

Over the decades, research expanded to include pyrazole ketones, where the ketone functionality is attached to a side chain of the pyrazole ring. ijtsrd.com These compounds were initially explored for their potential biological activities. More recently, with the advent of modern synthetic methodologies, there has been a renewed interest in pyrazole ketones as versatile intermediates in organic synthesis and as functional components in materials science. acs.orgresearchgate.net Advanced techniques such as multi-component reactions and microwave-assisted synthesis have enabled the efficient and selective formation of a wide array of pyrazole ketone scaffolds. rroij.com

Scope and Objectives of Scholarly Research on the Compound

Scholarly research on this compound and its analogues is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and regioselective synthetic routes to this and related pyrazole ketones. This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields and reduce environmental impact. nih.govorganic-chemistry.org

Elucidation of Structure-Property Relationships: Researchers aim to understand how the specific arrangement of atoms and functional groups in this compound influences its physical and chemical properties. This involves detailed spectroscopic and crystallographic studies.

Exploration of Chemical Reactivity: A key objective is to map the chemical reactivity of the compound, investigating how the pyrazole ring and the ketone group interact and participate in various chemical reactions. This knowledge is essential for utilizing the compound as a building block in further synthetic endeavors.

Identification of Potential Applications: Ultimately, a major goal of academic research is to identify potential applications for this and related pyrazole ketones. This could range from their use as precursors in the synthesis of biologically active molecules to their incorporation into novel functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(1-ethylpyrazol-4-yl)propan-2-one |

InChI |

InChI=1S/C8H12N2O/c1-3-10-6-8(5-9-10)4-7(2)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

GNNRNSZXZHIBHT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 One

Conventional Synthetic Routes and Their Academic Implications

Traditional methods for synthesizing pyrazole (B372694) derivatives have been foundational in heterocyclic chemistry. These routes, while sometimes lengthy, have provided a deep understanding of reaction mechanisms, regioselectivity, and functional group compatibility. researchgate.netnih.gov

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process first described by Ludwig Knorr. nih.govbeilstein-journals.org For the synthesis of the 1-ethyl-1H-pyrazole core, the key precursors would be ethylhydrazine (B1196685) and a suitable 1,3-dielectrophile.

A plausible precursor for the target molecule is a functionalized β-diketone or its synthetic equivalent. The reaction involves the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. mdpi.com The reaction can be catalyzed by acids or bases, and the choice of catalyst and solvent can influence the reaction rate and the regioselectivity of the final product, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines. nih.gov For instance, the reaction of ethylhydrazine with a precursor like 3-(dimethylaminomethylene)pentane-2,4-dione would be a viable route to a 4-acyl-1-ethylpyrazole intermediate.

The academic implications of these reactions are significant. They serve as classic examples of heterocycle formation, demonstrating principles of nucleophilic addition, condensation, and aromatization. Studies in this area have contributed to the understanding of tautomerism in pyrazole precursors and the factors controlling isomeric product distribution. researchgate.net

An alternative to constructing the ring with the side chain already in place is the functionalization of a pre-synthesized 1-ethyl-1H-pyrazole. Introducing the propanone moiety (an acetyl group) at the C4 position of the pyrazole ring can be achieved through electrophilic acylating reactions, such as the Friedel-Crafts acylation or the Vilsmeier-Haack reaction followed by further steps.

Combining the strategies of core formation and functionalization often results in a multistep synthetic sequence. A typical sequence might involve the initial Knorr synthesis to produce a 1-ethyl-4-substituted-pyrazole, followed by modification of the C4 substituent to yield the final propanone derivative. researchgate.net

Optimization of these sequences is crucial for achieving viable yields and purity. Key parameters that are often studied include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. For instance, in the cyclocondensation step, optimizing the pH is critical to facilitate both the initial nucleophilic attack and the final dehydration step without causing unwanted side reactions. nih.gov Subsequent functionalization steps require careful selection of reagents to ensure high regioselectivity and avoid degradation of the pyrazole core.

Table 1: Parameters for Optimization in Conventional Pyrazole Synthesis

| Parameter | Considerations | Academic Implication |

|---|---|---|

| Solvent | Polarity, boiling point, and ability to dissolve reactants and catalysts. Ethanol (B145695), acetic acid, and toluene (B28343) are common. | Affects reaction rates and solubility of intermediates, influencing yield and ease of workup. |

| Catalyst | Acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, piperidine) catalysis for cyclocondensation. Lewis acids (e.g., AlCl₃) for acylation. | Determines reaction mechanism and can significantly impact regioselectivity and reaction time. |

| Temperature | Varies from room temperature to reflux conditions depending on the reactivity of the substrates. | Controls the rate of reaction; higher temperatures can increase speed but may lead to side products. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant to drive the reaction to completion. | Can influence product distribution and minimize unreacted starting materials. |

| Reaction Time | Monitored by techniques like TLC or GC to determine the point of maximum product formation. | Ensures complete conversion without product degradation from prolonged reaction times. |

Advanced and Green Chemistry Approaches in Synthesis

In response to the growing need for sustainable chemical manufacturing, advanced synthetic methods focusing on efficiency, safety, and environmental impact have been developed. nih.govbenthamdirect.com These "green" approaches are increasingly applied to the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com

Modern catalysis plays a pivotal role in improving the synthesis of pyrazoles. A wide array of catalysts, including heterogeneous catalysts, nanocatalysts, and organocatalysts, have been employed to enhance reaction efficiency and facilitate easier product purification. researchgate.netthieme-connect.com

Heterogeneous catalysts, such as silica-supported sulfuric acid or metal oxides (e.g., nano-ZnO), offer the advantage of easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. mdpi.commdpi.com For example, the condensation of a β-diketone with ethylhydrazine could be efficiently carried out using a recyclable solid acid catalyst, minimizing corrosive aqueous waste. mdpi.com Organocatalysts, such as L-proline, have also been used to promote multicomponent reactions for the synthesis of complex pyrazole-fused heterocycles, often proceeding under mild conditions. nih.govmdpi.com

Multicomponent reactions (MCRs) represent a particularly efficient, catalyst-mediated strategy. mdpi.comrsc.org A one-pot reaction involving, for example, an aldehyde, ethyl acetoacetate (B1235776), and ethylhydrazine in the presence of a suitable catalyst could potentially assemble the core structure of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one with high atom economy. sid.ir

Table 2: Comparison of Catalysts in Pyrazole Synthesis Analogues

| Catalyst Type | Example | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Mineral Acid | Acetic Acid | Reflux in Ethanol | Inexpensive, traditional method | rsc.org |

| Lewis Acid | CeO₂/SiO₂ | Water, 80°C | Heterogeneous, good yields | thieme-connect.com |

| Nano-catalyst | Nano-ZnO | Solvent-free, 120°C | High efficiency, recyclable catalyst | mdpi.com |

| Organocatalyst | L-proline | Ethanol, 70-75°C | Mild conditions, metal-free | nih.gov |

| Ionic Liquid | [bmim][FeCl₄] | Solvent-free, 80°C | Recyclable medium and catalyst | sid.ir |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rsc.orgnih.gov

For the synthesis of this compound, both the initial cyclocondensation and subsequent functionalization steps could be accelerated using microwave heating. nih.gov For instance, the reaction of a β-keto ester with ethylhydrazine can be completed in minutes under microwave irradiation, often without the need for a solvent ("neat" conditions), which further enhances the green credentials of the synthesis. researchgate.netmdpi.com The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating transformations that are sluggish under conventional thermal conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Analogues

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Synthesis of Quinolin-2(1H)-one-based pyrazoles | Not reported | 7–10 minutes (360 W, 120°C) | rsc.org |

| Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Not reported | 3–5 minutes (270 W) | rsc.org |

| Synthesis of Dihydropyrano[2,3-c]pyrazoles | 5-8 hours | 10-15 minutes | researchgate.net |

| Cyclocondensation of Chalcones with Hydrazine | 3-6 hours | 5-10 minutes | nih.gov |

Flow Chemistry Techniques for Compound Production

The application of flow chemistry to the synthesis of pyrazole derivatives offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for seamless scalability. nih.govgalchimia.comallfordrugs.comuc.pt For the production of this compound, a continuous flow process would typically involve the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl precursor, such as 1-(1H-pyrazol-4-yl)propan-2-one, in a heated and pressurized reactor system.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | Ethylhydrazine, 1-(1H-pyrazol-4-yl)propan-2-one |

| Solvent | Ethanol or Acetonitrile (B52724) |

| Temperature | 100-150 °C |

| Pressure | 10-20 bar |

| Residence Time | 5-15 minutes |

| Reactor Type | Packed-bed or microreactor |

Solvent-Free and Sustainable Reaction Conditions

Solvent-free and sustainable reaction conditions are central to the principles of green chemistry, aiming to reduce environmental impact and improve the efficiency of chemical processes. jetir.orgresearchgate.netbohrium.comias.ac.in The synthesis of pyrazole derivatives under solvent-free conditions has been successfully achieved using microwave irradiation or grinding techniques, often with the aid of a solid support or catalyst. bohrium.comias.ac.in

For this compound, a potential solvent-free approach could involve the neat reaction of ethylhydrazine and a 1,3-dicarbonyl equivalent, possibly catalyzed by an acidic or basic solid support like silica (B1680970) gel or alumina. Microwave-assisted organic synthesis (MAOS) could significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating. bohrium.com

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. beilstein-journals.orgnih.govresearchgate.netderpharmachemica.comgrowingscience.com This approach minimizes waste, reduces reaction time, and simplifies purification processes. The synthesis of pyrazole derivatives is well-suited for MCRs. beilstein-journals.orgnih.govresearchgate.netderpharmachemica.comgrowingscience.com

A hypothetical one-pot synthesis of this compound could involve the condensation of ethylhydrazine, a β-keto-aldehyde, and another component to introduce the propan-2-one moiety. While a direct four-component reaction for this specific target has not been documented, the general principles of pyrazole MCRs suggest its feasibility. researchgate.netderpharmachemica.comgrowingscience.com

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the different synthetic methodologies for producing this compound reveals a trade-off between efficiency, environmental impact, and scalability.

Efficiency, Selectivity, and Regioselectivity of Different Routes

The regioselectivity of pyrazole synthesis is a critical factor, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers. nih.gov In the case of this compound, controlling the position of the ethyl group on the pyrazole ring is paramount.

Conventional Batch Synthesis: Often requires careful control of reaction conditions to achieve high regioselectivity.

Flow Chemistry: The precise control over mixing and temperature gradients in flow reactors can enhance regioselectivity. nih.gov

One-Pot MCRs: The design of the multicomponent strategy can inherently favor the formation of a single regioisomer, thus offering high selectivity. beilstein-journals.org

Atom Economy and E-Factor Considerations in Green Synthesis

Atom economy and the Environmental Factor (E-Factor) are key metrics in assessing the greenness of a chemical process. nih.govjetir.orgresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions typically exhibit high atom economy as most of the atoms of the starting materials are found in the product. nih.gov

E-Factor: This is the ratio of the mass of waste to the mass of the desired product. Solvent-free reactions significantly reduce the E-factor by eliminating solvent waste. researchgate.net

Table 2: Estimated Green Chemistry Metrics for Different Synthetic Routes

| Synthetic Route | Estimated Atom Economy | Estimated E-Factor |

| Conventional Batch | Moderate | High (due to solvent and workup) |

| Flow Chemistry | Moderate to High | Moderate (solvent usage can be optimized) |

| Solvent-Free | High | Low |

| One-Pot MCR | Very High | Low to Moderate |

Scalability Assessments for Laboratory and Pilot Studies

The scalability of a synthetic method is a crucial consideration for its practical application in both laboratory and industrial settings. researchgate.netacs.org

Batch Synthesis: Scaling up batch reactions can sometimes be challenging due to issues with heat transfer and mixing.

Flow Chemistry: Flow chemistry processes are generally considered highly scalable by either extending the operation time or by "scaling out" (using multiple reactors in parallel). researchgate.netacs.org This makes it an attractive option for pilot and industrial scale production.

Solvent-Free and MCRs: The scalability of these methods depends on the specific reaction conditions. Microwave-assisted solvent-free reactions can be challenging to scale up, while mechanically activated (grinding) methods may be more amenable to larger scales.

Mechanistic and Kinetic Investigations in Compound Formation

Reaction Mechanism Elucidation for 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one Synthesis

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a classic and versatile method. This approach, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, is the most probable route for the synthesis of this compound.

The synthesis of this compound would likely involve the reaction of a 1,3-dicarbonyl equivalent with ethylhydrazine (B1196685). A plausible synthetic route starts with a suitable precursor that can generate the required 4-substituted propan-2-one moiety on the pyrazole ring.

The generally accepted mechanism for such a reaction proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step leads to the formation of a five-membered heterocyclic ring intermediate, a pyrazoline derivative.

Aromatization: The final step involves the elimination of a molecule of water from the pyrazoline intermediate to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, determining which nitrogen atom of the ethylhydrazine becomes N1 of the pyrazole ring, can be influenced by the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

For analogous pyrazole syntheses, computational studies have shown that the rate-determining step can vary depending on the reaction conditions, particularly the pH. researchgate.net For instance, under acidic conditions, the dehydration steps are often facilitated, while under neutral or basic conditions, the initial nucleophilic attack or the cyclization step might be rate-limiting. DFT studies can also predict the regioselectivity of the reaction by comparing the activation energies of the different possible reaction pathways. nih.gov

Table 1: Illustrative Calculated Activation Energies for Pyrazole Isomerization (General Example)

| Reaction Step | Calculated Activation Gibbs Energy (kcal/mol) |

| N1 to N2 Isomerization of 1,5-diphenylpyrazole | ~56 nih.gov |

| Isomerization of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 nih.gov |

| Isomerization of 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 nih.gov |

This table presents data for the isomerization of different pyrazole derivatives as found in the literature, illustrating the application of computational studies in determining reaction energetics. Specific data for this compound is not available.

A variety of experimental techniques are employed to probe the mechanism of pyrazole synthesis. These methods provide evidence for the proposed intermediates and reaction pathways.

Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are used to identify and characterize the intermediates formed during the reaction. mdpi.com For example, the appearance and disappearance of signals corresponding to the hydrazone and pyrazoline intermediates can be monitored over time.

Isotope Labeling Studies: By using isotopically labeled reactants (e.g., with ¹⁵N in the hydrazine or ¹³C in the dicarbonyl compound), the fate of specific atoms can be traced throughout the reaction, providing strong evidence for the proposed connectivity in the final product and intermediates.

Trapping Experiments: In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts specifically with them, leading to the formation of a stable product that can be isolated and identified.

Kinetic Studies of Compound Synthesis

Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by various factors such as reactant concentrations, temperature, and catalysts.

Rate = k[1,3-dicarbonyl][ethylhydrazine]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant can be determined by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

The activation energy (Ea) of a reaction is the minimum amount of energy required for the reactants to transform into products. It can be determined experimentally by measuring the rate constant at different temperatures and using the Arrhenius equation.

k = A * e^(-Ea/RT)

Where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. By plotting ln(k) versus 1/T, a straight line is obtained with a slope of -Ea/R.

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can also be determined from the temperature dependence of the rate constant using the Eyring equation. These parameters provide deeper insights into the nature of the transition state. For instance, a negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Pyrazole Synthesis (General Examples)

| Reaction | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |

| H-abstraction from CH₂ClCH₂Cl by Cl atoms | (1.99 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at a given T) | Not directly provided for pyrazole synthesis | Not directly provided for pyrazole synthesis |

| D-abstraction from CD₂ClCD₂Cl by Cl atoms | (1.73 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at a given T) | Not directly provided for pyrazole synthesis | Not directly provided for pyrazole synthesis |

| Isomerization of a pyrazole derivative | Not specified | 50.7 ± 2.7 nih.gov | Not specified |

This table provides examples of kinetic parameters determined for related reactions. researchgate.net Specific experimental kinetic data for the synthesis of this compound is not available in the provided search results.

Influence of Reaction Conditions on Kinetics

Reactant Concentration

The concentration of the reacting species, namely the β-dicarbonyl compound and the hydrazine derivative, plays a pivotal role in the kinetics of pyrazole formation. Generally, the reaction is first order with respect to both the diketone and the arylhydrazine. researchgate.net However, more complex kinetic behavior, including autocatalytic pathways, has been observed, indicating that the reaction order can deviate under certain conditions. rsc.org

Recent investigations using transient flow experiments have allowed for a more detailed analysis of the influence of reactant stoichiometry on reaction rates. rsc.org These studies have revealed a strong dependence of the reaction rate on the initial ratio of the diketone to the hydrazine. rsc.org For instance, in one study, optimal feed concentrations for discriminating between two proposed reaction mechanisms were determined, highlighting the sensitivity of the reaction kinetics to the precise concentrations of the reactants and even the product, which was found to potentially catalyze the reaction. iscre28.org

Illustrative Data: Optimal Feed Concentrations for Mechanistic Discrimination

| Component | Optimal Feed Concentration (M) |

| Diketone | 0.4 |

| Phenylhydrazine | 0.186 |

| Pyrazole | 0.2 |

| Water | 0.014 |

This table illustrates the optimized reactant and product concentrations determined in a model-based study to best distinguish between different potential reaction pathways in a Knorr-type pyrazole synthesis. iscre28.org

Catalysis

The Knorr pyrazole synthesis is often catalyzed by acids. rsc.org Acid catalysis facilitates several steps in the reaction mechanism, including the initial formation of the imine and the subsequent cyclization. rsc.org The acid protonates a carbonyl group of the dicarbonyl compound, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. rsc.org

The nature and concentration of the acid catalyst can have a profound effect on the reaction rate. Studies have shown that the rate-determining step of pyrazole formation can shift as a function of pH. researchgate.net While acidic conditions generally accelerate the reaction, the optimal pH can vary depending on the specific substrates and other reaction conditions.

Various Lewis and Brønsted acids have been employed to catalyze pyrazole synthesis. For example, nano-ZnO has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com The use of such catalysts can lead to excellent yields and shorter reaction times. mdpi.com

Solvent Effects

The choice of solvent can significantly impact the kinetics of pyrazole formation by influencing the solubility of reactants, the stabilization of transition states, and the position of equilibria. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to be highly efficient, furnishing the products in good yields. organic-chemistry.org

In some cases, solvent-free conditions have been employed, which can offer environmental and economic advantages. researchgate.net The polarity of the solvent can also play a crucial role. For kinetically controlled reactions, nonpolar solvents may be preferred to minimize side reactions. nih.gov

Temperature

Temperature is a critical parameter that directly influences the rate of chemical reactions. In pyrazole synthesis, an increase in temperature generally leads to an increase in the reaction rate, as would be expected from the Arrhenius equation. However, the effect of temperature is not always straightforward. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield of the product improved when the reaction temperature was raised to 60 °C, but a further increase in temperature led to a decrease in yield. mdpi.com This suggests that higher temperatures may promote side reactions or the decomposition of reactants or products.

The reaction can be exothermic, and in some cases, if external cooling is not applied, the mixture can reach its boiling point. rsc.org Therefore, careful control of the reaction temperature is essential to ensure optimal yield and selectivity.

Illustrative Data: General Effect of Temperature on Reaction Rate

| Temperature (°C) | Relative Rate |

| 25 | 1 |

| 40 | 2.5 |

| 60 | 7.5 |

| 80 | 20 |

This table provides a generalized illustration of how reaction rate might increase with temperature in a typical organic reaction, based on the principles of chemical kinetics. The values are not specific to the formation of this compound but serve to demonstrate the general trend.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

This area of study investigates the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

These studies explore the three-dimensional shapes a molecule can adopt and how it moves over time.

Reactivity Prediction and Reaction Site Analysis

Theoretical methods are instrumental in predicting the reactivity of a molecule, identifying the most probable sites for electrophilic and nucleophilic attack, and forecasting the stability of its chemical bonds.

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe electron density changes when the total number of electrons in a molecule is altered. derpharmachemica.com These functions help in identifying the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. The Fukui function can be calculated for an attack by a nucleophile (), an attack by an electrophile (), and a radical attack ().

For "1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one," computational analysis would likely reveal the distribution of these reactive sites. The carbonyl carbon of the propan-2-one moiety is expected to be a primary electrophilic site, susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the pyrazole (B372694) ring and the carbonyl oxygen are predicted to be nucleophilic centers, prone to electrophilic attack.

Table 1: Predicted Fukui Function Indices for Selected Atoms in this compound

| Atom | (Nucleophilic Attack) | (Electrophilic Attack) | (Radical Attack) |

| N1 (pyrazole) | 0.052 | 0.125 | 0.089 |

| N2 (pyrazole) | 0.089 | 0.155 | 0.122 |

| C3 (pyrazole) | 0.031 | 0.098 | 0.065 |

| C4 (pyrazole) | 0.115 | 0.075 | 0.095 |

| C5 (pyrazole) | 0.045 | 0.110 | 0.078 |

| C=O (carbonyl C) | 0.250 | 0.050 | 0.150 |

| O (carbonyl) | 0.150 | 0.280 | 0.215 |

| CH2 (ethyl) | 0.020 | 0.035 | 0.028 |

| CH3 (ethyl) | 0.015 | 0.025 | 0.020 |

| CH2 (propanone) | 0.060 | 0.040 | 0.050 |

| CH3 (propanone) | 0.018 | 0.022 | 0.020 |

Note: These values are hypothetical and for illustrative purposes, based on general principles of reactivity for similar functional groups.

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically in the gas phase. taylorandfrancis.com Theoretical calculations of BDEs can provide insights into the stability of a molecule and predict which bonds are most likely to cleave under thermal or photochemical conditions. For "this compound," the C-C bond between the pyrazole ring and the propan-2-one side chain, as well as the C-C and C-H bonds within the ethyl and propanone groups, are of particular interest. It is generally expected that C-H bonds on the methyl and ethyl groups will have higher BDEs compared to the C-C bonds.

Table 2: Predicted Bond Dissociation Energies (BDE) for Selected Bonds in this compound

| Bond | Predicted BDE (kJ/mol) |

| Pyrazole-C4 — CH2(propanone) | 380-400 |

| CH2 — C=O (propanone) | 350-370 |

| C=O — CH3 (propanone) | 340-360 |

| N1 — CH2 (ethyl) | 390-410 |

| CH2 — CH3 (ethyl) | 360-380 |

| C-H (pyrazole ring) | 420-440 |

| C-H (aliphatic) | 400-420 |

Note: These are estimated ranges based on typical values for similar chemical bonds and are not derived from specific calculations on this molecule. ucsb.edu

Based on the reactivity analysis, computational methods can be used to model potential reaction pathways. For instance, the nucleophilic character of the pyrazole nitrogens suggests that the molecule could undergo N-alkylation or N-acylation reactions. The electrophilic carbonyl carbon is a likely target for reactions with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. The enolizable protons on the carbon adjacent to the carbonyl group could also participate in base-catalyzed reactions like aldol (B89426) condensations. DFT calculations can help to determine the activation energies for these different pathways, providing a prediction of the most favorable reaction products under specific conditions. rsc.org

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. jocpr.comresearchgate.net These predictions are useful for assigning experimental spectra and can help to distinguish between different isomers. For "this compound," computational models would predict distinct chemical shifts for the protons and carbons of the pyrazole ring, the ethyl group, and the propan-2-one moiety.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | 7.5 - 7.8 | - |

| Pyrazole-H5 | 7.8 - 8.1 | - |

| Pyrazole-C3 | - | 135 - 140 |

| Pyrazole-C4 | - | 115 - 120 |

| Pyrazole-C5 | - | 125 - 130 |

| Ethyl-CH2 | 4.0 - 4.3 | 45 - 50 |

| Ethyl-CH3 | 1.3 - 1.6 | 14 - 18 |

| Propanone-CH2 | 3.6 - 3.9 | 48 - 53 |

| Propanone-CH3 | 2.1 - 2.4 | 28 - 32 |

| Propanone-C=O | - | 205 - 210 |

Note: These are estimated chemical shift ranges based on computational predictions for similar pyrazole derivatives and are relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and other experimental conditions. jocpr.comruc.dk

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies, which, when scaled appropriately, can show good agreement with experimental IR spectra. mdpi.com For "this compound," the most prominent predicted IR absorption would be the strong stretching vibration of the carbonyl (C=O) group, typically in the range of 1700-1725 cm⁻¹. Other characteristic vibrations would include C-H stretching of the aromatic pyrazole ring and the aliphatic ethyl and methyl groups, as well as C-N and C=C stretching of the pyrazole ring.

Table 4: Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H stretch (pyrazole) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C=N stretch (pyrazole) | 1550 - 1600 | Medium |

| C=C stretch (pyrazole) | 1450 - 1500 | Medium |

| C-N stretch (pyrazole) | 1300 - 1350 | Medium |

Note: These are predicted frequency ranges based on DFT calculations for similar molecules. Experimental values can be influenced by intermolecular interactions and the physical state of the sample. mdpi.comvscht.czrsc.org

UV-Vis Absorption Maxima Prediction

There are no specific studies available in the public domain that predict the UV-Vis absorption maxima for this compound. Computational chemistry research on other pyrazole derivatives has shown that methods like TD-DFT can provide theoretical absorption spectra that correlate well with experimental data. physchemres.org These studies typically calculate the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to predict the wavelength of maximum absorption (λmax). physchemres.org However, without a dedicated computational analysis of this compound, any discussion of its predicted UV-Vis spectrum would be purely speculative.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies focusing on or including this compound were found in the reviewed scientific literature. QSPR models are developed to predict the properties of chemicals based on their molecular descriptors. Such studies are valuable for predicting the behavior of new compounds without the need for extensive experimental testing. While the pyrazole scaffold is a common feature in many QSPR analyses due to its pharmacological importance, the specific structural features of this compound have not been part of these reported models.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) and Raman Spectroscopy TechniquesExperimental IR and Raman spectra for 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one are not available. As a result, a table of characteristic vibrational frequencies and their corresponding functional group assignments cannot be compiled.

Identification of Functional Groups via Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a cornerstone for identifying the functional groups present in "this compound". This is achieved by probing the characteristic vibrational modes of the molecule's constituent bonds. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) at specific frequencies corresponds to the vibrational energies of these bonds, such as stretching and bending.

In the infrared spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, characteristic bands for the C=O bond are observed around 1663 cm⁻¹, while C=N and C=C bond vibrations appear in the 1570–1615 cm⁻¹ region. mdpi.com For pyrazole (B372694) derivatives in general, N-H stretching vibrations are typically observed in the range of 3341-3353 cm⁻¹, aromatic C=C stretching between 1591-1574 cm⁻¹, and C=N stretching from 1477-1463 cm⁻¹. wisdomlib.org Aromatic C-H stretching vibrations are indicated by weak absorptions around 3041 cm⁻¹. researchgate.net For "this compound," the key functional groups and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | ~1715 |

| Pyrazole Ring (C=N) | Stretching | ~1470 - 1460 |

| Pyrazole Ring (C=C) | Stretching | ~1590 - 1570 |

| Ethyl Group (C-H) | Stretching | ~2980 - 2870 |

| Methylene (B1212753) Group (C-H) | Bending | ~1465 |

| Methyl Group (C-H) | Bending | ~1375 |

These characteristic vibrational frequencies allow for the unambiguous identification of the ketone, ethyl, and pyrazole moieties within the molecular structure.

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is also a powerful tool for real-time reaction monitoring and the assessment of product purity. During the synthesis of "this compound," the progress of the reaction can be tracked by monitoring the disappearance of reactant-specific vibrational bands and the concomitant appearance of product-specific bands. For instance, the formation of the ketone functional group can be followed by observing the emergence of the characteristic C=O stretching band around 1715 cm⁻¹.

Furthermore, FTIR and Raman spectroscopy are instrumental in purity assessment. The presence of impurities, such as unreacted starting materials or by-products, can be detected by the presence of extraneous peaks in the spectrum of the final product. A high degree of purity is indicated by a clean spectrum that exclusively shows the vibrational bands corresponding to "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides valuable information about the electronic structure of "this compound" by examining the electronic transitions that occur upon absorption of ultraviolet or visible light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring, with its conjugated π-system, acts as a primary chromophore. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. For some pyrazole derivatives, UV-Vis spectroscopy has revealed transitions at 415 nm and 325 nm, indicative of an extended conjugated system. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity is often observed for π → π* transitions, while a hypsochromic (blue) shift to shorter wavelengths is typical for n → π* transitions. Analysis of the UV-Vis spectrum allows for the characterization of the molecule's chromophoric system and provides insights into its electronic properties.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrazole Ring | 200 - 300 |

| n → π | Ketone (C=O), Pyrazole (N) | 300 - 400 |

X-ray Diffraction Crystallography (XRD) Methodologies

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the absolute structure of "this compound," provided that suitable single crystals can be grown. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice.

From the diffraction data, it is possible to calculate the electron density map of the molecule and, from that, determine the precise coordinates of each atom. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete and detailed picture of the molecule's conformation in the solid state. For example, in the crystal structure of a related pyrazole derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene (B151609) rings was determined to be 76.06 (11)°. nih.govnih.gov Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline phases of a solid sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline material.

PXRD is particularly useful for identifying the crystalline form (polymorph) of "this compound" and for assessing its bulk purity. Different polymorphs of a compound will exhibit distinct PXRD patterns. The presence of crystalline impurities can also be detected by the appearance of additional peaks in the diffraction pattern. The technique is widely used in quality control to ensure the consistency of the crystalline phase of a material. For instance, the powder pattern of a pyrazoline compound was indexed in the monoclinic space group I2/a, confirming its crystalline nature. researchgate.net

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique in synthetic chemistry for verifying the empirical and molecular formula of a newly synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed chemical structure. A close correlation between the experimental and theoretical values provides strong evidence for the sample's purity and confirms its elemental composition.

For the compound this compound, the molecular formula is established as C₈H₁₂N₂O. Based on this formula, the theoretical weight percentages of carbon, hydrogen, and nitrogen have been calculated. These values serve as the benchmark for experimental verification.

The theoretical elemental composition of this compound is presented below. In a research setting, these calculated values would be compared with the output from a CHN analyzer to confirm the successful synthesis and purity of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 63.13% |

| Hydrogen | H | 7.95% |

| Nitrogen | N | 18.41% |

Chemical Reactivity and Derivatization Studies of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 One

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., Halogenation, Nitration)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring. In the case of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one, the ring contains an ethyl group at the N1 position and a 2-oxopropyl group at the C4 position.

The regioselectivity of electrophilic attack on the 1,4-disubstituted pyrazole ring is influenced by both electronic and steric factors. The nitrogen atom at the N2 position is electron-withdrawing and deactivates the adjacent C3 and C5 positions towards electrophilic attack. Conversely, the N1-ethyl group is a weak activating group. The alkyl substituent at the C4 position is also weakly activating.

Considering these effects, electrophilic substitution is predicted to occur preferentially at the C5 position. The C3 position is electronically similar to C5 but may be slightly more sterically hindered by the adjacent N-ethyl group. The N-ethyl and C4-alkyl groups collaboratively direct incoming electrophiles to the C5 position, which is the most nucleophilic and accessible site on the pyrazole core.

Halogenation: The halogenation of this compound, for instance with bromine in acetic acid or using N-bromosuccinimide (NBS), is expected to yield the 5-bromo derivative.

Nitration: Similarly, nitration using a standard mixture of nitric acid and sulfuric acid would likely lead to the selective formation of 1-(1-ethyl-5-nitro-1H-pyrazol-4-yl)propan-2-one.

The table below summarizes the expected major products from these electrophilic substitution reactions.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂/CH₃COOH | 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)propan-2-one |

| Chlorination | Cl₂ or SO₂Cl₂ | 1-(5-chloro-1-ethyl-1H-pyrazol-4-yl)propan-2-one |

| Nitration | HNO₃/H₂SO₄ | 1-(1-ethyl-5-nitro-1H-pyrazol-4-yl)propan-2-one |

Reactions at the Propanone Moiety

The propanone side chain offers a versatile site for chemical modification, primarily through reactions involving the ketone carbonyl group.

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition with organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents. This reaction is a fundamental carbon-carbon bond-forming process that converts the ketone into a tertiary alcohol upon acidic workup. The reaction proceeds via the formation of a tetrahedral alkoxide intermediate.

For example, the reaction with methylmagnesium bromide would yield 1-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol.

The following table illustrates the expected products from the reaction of this compound with various organometallic reagents.

| Reagent | Reagent Structure | Product Name |

| Methylmagnesium Bromide | CH₃MgBr | 1-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol |

| Phenyllithium | C₆H₅Li | 1-(1-ethyl-1H-pyrazol-4-yl)-2-phenylpropan-2-ol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(1-ethyl-1H-pyrazol-4-yl)-2-ethylbutan-2-ol |

The ketone functionality can react with primary amines and their derivatives in condensation reactions to form various C=N double-bonded products. These reactions typically occur under mildly acidic conditions to facilitate the dehydration of the carbinolamine intermediate.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone.

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine.

| Reagent | Product Type | Product Name |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

| Methylamine (CH₃NH₂) | Imine | N-((1-(1-ethyl-1H-pyrazol-4-yl)propan-2-ylidene)methanamine |

| Aniline (C₆H₅NH₂) | Imine | N-((1-(1-ethyl-1H-pyrazol-4-yl)propan-2-ylidene)aniline |

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup.

Reductive Amination: This reaction converts the ketone into an amine. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (ammonia, primary, or secondary amine), which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method provides a direct route to a variety of substituted amines.

| Reaction Type | Reagent(s) | Product Name |

| Reduction | NaBH₄ or LiAlH₄ | 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol |

| Reductive Amination | NH₃, NaBH₃CN | 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Reductive Amination | CH₃NH₂, NaBH(OAc)₃ | N-methyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Reductive Amination | (CH₃)₂NH, NaBH(OAc)₃ | N,N-dimethyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Cycloaddition Reactions Involving the Pyrazole Core or Ketone

Pyrazole Core: The pyrazole ring in this compound possesses significant aromatic character. This aromaticity imparts considerable stability, making the pyrazole core generally unreactive in cycloaddition reactions such as Diels-Alder reactions, either as a diene or a dienophile, under standard thermal conditions. Forcing conditions or significant modification of the ring's electronic nature would be required to induce such reactivity, and no such studies have been reported for this specific compound.

Ketone Moiety: The carbonyl group of the propanone side chain can, in principle, participate in photochemical cycloaddition reactions. The most notable example is the Paterno-Büchi reaction, a [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene, which yields an oxetane. However, there is a lack of specific research in the available literature detailing the photochemical reactivity or any cycloaddition reactions involving the ketone group of this compound.

Functional Group Interconversions (FGI)

Functional group interconversions (FGI) are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of this compound, the ketone moiety of the propanone side chain is the primary site for such modifications.

The carbonyl group can undergo a variety of reactions to yield a plethora of derivatives. Standard ketone chemistry can be applied to introduce new functionalities. For instance, reduction of the ketone would yield the corresponding secondary alcohol, 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing stereoselectivity if a chiral center is desired.

Conversely, oxidation reactions at the side chain are also conceivable, although they may require specific strategies to avoid reactions at the pyrazole ring. The pyrazole ring itself is generally stable to mild oxidizing and reducing agents pharmaguideline.com.

The methyl group adjacent to the carbonyl can be a site for enolate formation under basic conditions. This enolate can then react with various electrophiles, allowing for alpha-functionalization. For example, halogenation at the alpha-position can be achieved, introducing a handle for further nucleophilic substitution reactions.

Furthermore, the ketone can be converted to other functional groups such as oximes, hydrazones, and imines through condensation reactions with hydroxylamine, hydrazines, or primary amines, respectively. These reactions provide a straightforward method to introduce further diversity into the molecular structure.

A summary of potential functional group interconversions of the propanone side chain is presented in the table below.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | H₂N-OH | Oxime |

| Ketone | H₂N-NHR | Hydrazone |

| Ketone | R-NH₂ | Imine |

| Ketone (via enolate) | Br₂ | α-Bromo Ketone |

Design and Synthesis of Analogues and Derivatives for Academic Exploration

The synthesis of analogues and derivatives of this compound is a key area of academic exploration, driven by the desire to understand structure-activity relationships and to discover novel compounds with interesting chemical and physical properties. Modifications can be systematically introduced at both the pyrazole ring and the propanone side chain.

The pyrazole ring offers several positions for modification. The ethyl group at the N1 position can be varied to explore the impact of steric and electronic effects on the molecule's properties. Synthesis of analogues with different alkyl or aryl groups at this position can be achieved by starting with the appropriately substituted hydrazine in the initial pyrazole synthesis mdpi.com. For instance, using methylhydrazine or phenylhydrazine would yield the corresponding N-methyl or N-phenyl analogues.

The hydrogen atoms on the pyrazole ring, particularly at the C3 and C5 positions, are susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be considered. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions for pyrazole rings pharmaguideline.com. These newly introduced functional groups can then serve as handles for further derivatization, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table outlines potential modifications to the pyrazole ring.

| Position of Modification | Type of Modification | Potential Reagents | Resulting Analogue |

| N1-substituent | Variation of alkyl/aryl group | R-NH-NH₂ (in synthesis) | 1-(R-1H-pyrazol-4-yl)propan-2-one |

| C3/C5-position | Halogenation | NBS, NCS, I₂ | 1-(3/5-halo-1-ethyl-1H-pyrazol-4-yl)propan-2-one |

| C3/C5-position | Nitration | HNO₃/H₂SO₄ | 1-(3/5-nitro-1-ethyl-1H-pyrazol-4-yl)propan-2-one |

The propanone side chain is a versatile handle for creating a wide array of derivatives. As discussed in the FGI section, the ketone functionality is a prime target for modification. Beyond simple interconversions, the side chain can be extended or cyclized.

For example, aldol (B89426) condensation of the ketone with an appropriate aldehyde or ketone can be used to extend the carbon chain and introduce new functional groups nih.gov. The resulting α,β-unsaturated ketone can then undergo a variety of subsequent reactions, such as Michael additions.

The Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde, can be employed to synthesize chalcone-like structures, which are known to be intermediates for the synthesis of various heterocyclic compounds nih.gov.

Furthermore, the ketone can be a precursor for the synthesis of fused heterocyclic systems. For instance, reaction with a hydrazine could lead to the formation of a pyrazoline ring fused to the existing pyrazole.

The table below summarizes some potential alterations to the propanone side chain.

| Reaction Type | Reagent(s) | Resulting Structure |

| Aldol Condensation | R-CHO, base | α,β-Unsaturated ketone derivative |

| Wittig Reaction | Ph₃P=CHR | Alkene derivative |

| Grignard Reaction | R-MgBr | Tertiary alcohol derivative |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Extended conjugated system |

Structural modifications to this compound are expected to have a significant impact on its reactivity and theoretical properties. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into how these changes affect the electronic structure and, consequently, the chemical behavior of the molecule asrjetsjournal.orgresearchgate.net.

Modification of the substituents on the pyrazole ring will alter its electronic properties. Electron-donating groups will increase the electron density of the ring, potentially making it more susceptible to electrophilic attack and influencing the reactivity of the side chain. Conversely, electron-withdrawing groups will decrease the electron density, which can affect the acidity of the α-protons on the propanone side chain and the nucleophilicity of the pyrazole nitrogen atoms nih.gov.

Theoretical calculations can predict parameters such as frontier molecular orbital energies (HOMO and LUMO), which are indicators of chemical reactivity. A lower LUMO energy, for example, would suggest a greater susceptibility to nucleophilic attack at the ketone carbonyl group.

Alterations to the propanone side chain will primarily influence steric hindrance around the pyrazole ring and introduce new reactive sites. For example, conversion of the ketone to a more sterically demanding group could hinder reactions at the adjacent C5 position of the pyrazole ring.

Applications in Advanced Organic Synthesis and Materials Science Research Strictly Non Biological/non Clinical

Role as a Precursor or Intermediate in Multi-Component Reactions (MCRs)

There is no specific research documenting the use of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one in multi-component reactions (MCRs). However, ketones and β-ketoesters are common building blocks in MCRs. For instance, compounds like ethyl acetoacetate (B1235776) are frequently used in four-component reactions with aldehydes, malononitrile, and hydrazine (B178648) hydrate (B1144303) to synthesize complex heterocyclic systems such as pyranopyrazoles. nih.govgrowingscience.comycmou.ac.in The propan-2-one moiety in this compound features an active methylene (B1212753) group adjacent to the carbonyl, which could potentially participate in Knoevenagel condensations, a key step in many MCRs. nih.gov This suggests a hypothetical utility in generating diverse molecular scaffolds, though this has not been experimentally verified for this specific compound.

Utilization in the Synthesis of Complex Organic Molecules

No literature was found describing the use of this compound as a starting material for the synthesis of complex organic molecules. Generally, functionalized pyrazoles serve as versatile intermediates. The pyrazole (B372694) ring is a stable aromatic system, and substituents can be modified to build more elaborate structures. For example, pyrazole-4-carbaldehydes undergo Vilsmeier-Haack reactions and can be used to construct fused heterocyclic systems. mdpi.com The ketone functionality of this compound could, in principle, be transformed into other functional groups (e.g., alcohols, amines, or alkenes) to serve as a handle for further molecular elaboration, but such pathways have not been reported.

Integration into Polymer and Materials Science Research

Specific studies detailing the integration of this compound into polymers or materials are not present in the current body of scientific literature. The general field of polymer science often utilizes monomers with specific functional groups to impart desired properties to the resulting material. While pyrazole-containing polymers have been investigated for various applications, there is no indication that this compound has been employed as a monomer or functional additive in materials science research.

Potential as a Ligand in Coordination Chemistry and Catalysis (e.g., Homogeneous, Heterogeneous)

There are no dedicated studies on the use of this compound as a ligand in coordination chemistry or catalysis. The pyrazole ring itself is a well-known coordinating moiety in ligand design, with the pyridine-type nitrogen atom readily binding to metal centers. nih.gov Furthermore, the ketone's oxygen atom could potentially participate in chelation, forming a bidentate ligand. Such "scorpionate-like" ligands, which can bind to a metal in a multi-pronged fashion, are valuable in catalysis. mdpi.com For example, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been proposed as a prospective tripodal ligand. mdpi.com While the potential for this compound to act as a chelating ligand exists, its synthesis and complexation with metal ions have not been reported.

Supramolecular Chemistry Applications (e.g., Host-Guest Interactions)

Research on the supramolecular chemistry applications of this compound is not available. Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-stacking to form organized assemblies. Pyrazole rings can participate in such interactions. While complex supramolecular structures have been built using other pyrazole derivatives, there are no findings related to host-guest interactions or self-assembly involving this compound.

Corrosion Inhibition Studies (from a materials science perspective, not biological)

No experimental or theoretical studies have been published on the use of this compound for corrosion inhibition. Pyrazole derivatives have shown significant promise as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netnih.gov Their effectiveness is often attributed to the presence of heteroatoms (nitrogen) and π-electron systems, which facilitate adsorption onto the metal surface, forming a protective barrier. nih.gov While one could hypothesize that this compound might exhibit similar properties due to its pyrazole core, there is no scientific data to support this.

Analytical Methodologies for Quantitative and Qualitative Analysis in Research Settings

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a fundamental tool for separating, identifying, and quantifying components within a mixture. For a compound like 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one, several chromatographic methods are applicable.

Gas Chromatography (GC) is a highly effective technique for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is well-suited for GC analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both separation and structural identification, making it a definitive tool for qualitative and quantitative analysis. researchgate.net

A typical GC-MS analysis involves injecting a dilute solution of the sample (e.g., in dichloromethane (B109758) or ethyl acetate) into the instrument. The compound is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase.

Key parameters for a GC-MS method would include the column type (e.g., a non-polar DB-5ms or similar), a programmed temperature gradient to ensure good peak separation, and the mass spectrometer operating in electron ionization (EI) mode. chromatographyonline.com The resulting mass spectrum is a molecular fingerprint, showing the molecular ion peak and characteristic fragment ions. The fragmentation pattern for this compound would be expected to show cleavage at the propanone side chain, such as the loss of an acetyl group (CH₃CO•) or a methyl group (CH₃•), as well as fragmentation of the ethyl-pyrazole ring itself. researchgate.net

Table 1: Representative GC-MS Parameters and Expected Data

| Parameter | Value / Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected M⁺• | m/z 166 |

| Major Fragments | m/z 123 (M-CH₃CO)⁺, m/z 95 (pyrazole ring fragment), m/z 43 (CH₃CO)⁺ |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, reversed-phase HPLC is the most common approach. nih.gov

In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the analyte's polarity. A UV detector is commonly used for quantification, set at a wavelength where the pyrazole (B372694) ring exhibits strong absorbance.

When coupled with a mass spectrometer, LC-MS provides molecular weight information, which is invaluable for confirming the identity of the synthesized compound. nih.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS, which typically generates the protonated molecular ion [M+H]⁺.

Table 2: Illustrative HPLC and LC-MS Conditions

| Parameter | Value / Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| LC-MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| Expected Ion | [M+H]⁺ at m/z 167 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for the qualitative monitoring of chemical reactions and for identifying the number of components in a mixture. libretexts.orgjocpr.com In the synthesis of this compound, TLC is an indispensable tool to track the consumption of starting materials and the formation of the product. researchgate.netslideshare.net

The process involves spotting the starting materials and the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. The solvent moves up the plate by capillary action, and the compounds separate based on their polarity and affinity for the stationary phase. The spots are typically visualized under a UV lamp. nih.gov The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Table 3: Example TLC Analysis for Reaction Monitoring

| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Observation |

|---|---|---|

| Starting Material (e.g., a pyrazole precursor) | 0.55 | Spot diminishes over time |

| This compound | 0.40 | New spot appears and intensifies |

| Reaction Mixture (Mid-reaction) | 0.55 and 0.40 | Both spots are present |

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. Pyrazole derivatives, containing a heterocyclic aromatic ring system, typically exhibit strong UV absorbance due to π → π* electronic transitions. researchgate.netnih.gov

To quantify this compound, a pure sample is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile). The UV spectrum is recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Representative Data for UV-Vis Quantification

| Concentration (mg/L) | Absorbance at λmax (e.g., 225 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.455 |

| 8.0 | 0.603 |

| 10.0 | 0.751 |

| Unknown Sample | 0.510 |

Volumetric and Gravimetric Analysis in Synthetic Research

While modern instrumental methods are dominant, classical volumetric and gravimetric analyses still have a place in synthetic research, particularly for quantifying starting materials or for yield determination. ck12.orguqu.edu.sa

Gravimetric analysis , based on the measurement of mass, is the most direct method for determining the yield of a reaction. uomosul.edu.iq After synthesis, purification (e.g., by crystallization or column chromatography), and drying of this compound, the pure solid product is accurately weighed. This mass is then used to calculate the percentage yield of the reaction based on the initial amount of the limiting reactant.

Volumetric analysis , or titration, involves measuring the volume of a reagent of known concentration (a titrant) that is required to react completely with the analyte. scribd.com This method is less commonly used for the direct quantification of a neutral, non-reactive product like this compound. However, it can be essential for standardizing solutions of reagents used in the synthesis. For example, if a basic starting material like hydrazine (B178648) is used, its concentration could be accurately determined by titration with a standard acid solution before initiating the synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, leading to a variety of established methods. The classical approach often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one, this would typically involve the reaction of a suitably substituted diketone with ethylhydrazine (B1196685).

Recent research, however, has focused on developing more efficient, versatile, and environmentally benign synthetic protocols. These modern approaches often feature one-pot multicomponent reactions, the use of novel catalysts, and innovative reaction modalities. For instance, methods have been developed for the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then converted in situ to pyrazoles by the addition of hydrazine, achieving good to excellent yields. mdpi.com Other innovative strategies include the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and rhodium-catalyzed addition-cyclization of hydrazines with alkynes. organic-chemistry.org A particularly novel one-pot synthesis of 4-acylpyrazoles has been reported from saturated ketones and hydrazones, proceeding through multiple C(sp³)-H bond functionalizations and C-C bond cleavage, offering a direct route to this class of compounds from simple starting materials. nih.govacs.org

The table below summarizes various modern synthetic strategies applicable to pyrazole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Multicomponent Reactions | Aldehydes, 1,3-dicarbonyls, and diazo compounds are combined in a single step. organic-chemistry.org | High atom economy, operational simplicity, reduced waste. |

| Catalytic Cycloadditions | Transition-metal-free [3+2] cycloaddition between diazo compounds and nitroolefins. organic-chemistry.org | Mild reaction conditions, broad substrate scope, high regioselectivity. |

| In Situ Intermediate Formation | Pyrazolines are formed and then oxidized in situ to pyrazoles using agents like bromine or simply heated in DMSO under oxygen. organic-chemistry.org | Avoids isolation of unstable intermediates, more benign oxidation methods. |

| Direct C-H Functionalization | Transition-metal catalysts are used to directly form new C-C or C-heteroatom bonds on a pre-existing pyrazole ring. rsc.org | Streamlines synthesis by avoiding pre-functionalization steps. rsc.org |

| Cascade Reactions | Copper-catalyzed cascade from saturated ketones and hydrazones to form 4-acylpyrazoles. nih.govacs.org | Utilizes simple, economical starting materials and a sustainable oxidant. nih.gov |

These advanced synthetic methods provide a powerful toolkit for the efficient and selective production of this compound and its analogs, paving the way for broader exploration of their properties and applications.

Exploration of Under-Investigated Reactivity Profiles

The reactivity of this compound is dictated by its constituent functional groups: the pyrazole ring and the propan-2-one (acetone) side chain. The pyrazole ring itself exhibits distinct reactivity at different positions. The C4 position is generally susceptible to electrophilic aromatic substitution, while the C5 position can undergo substitution in the presence of strong bases. rsc.org The N-atom at position 2 is basic and reacts readily with electrophiles, whereas the N-atom at position 1 can be deprotonated by a strong base, creating a nucleophilic anion. pharmaguideline.comorientjchem.org